molecular formula C6H9N3O2 B593136 N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-06-6

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B593136
CAS No.: 136679-06-6
M. Wt: 155.157
InChI Key: RGSGMYMLXOLAMO-UHFFFAOYSA-N
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Description

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring with hydroxy and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and functional group modifications . One common method includes the use of acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide
  • N-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Comparison: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both hydroxy and carboxamide functional groups, which enhance its reactivity and potential for forming diverse derivatives. This compound’s ability to participate in multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-hydroxy-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGMYMLXOLAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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